molecular formula C5H8N2O2 B2407471 3-(Methoxymethyl)-1,2-oxazol-5-amine CAS No. 1092290-08-8

3-(Methoxymethyl)-1,2-oxazol-5-amine

Cat. No.: B2407471
CAS No.: 1092290-08-8
M. Wt: 128.131
InChI Key: AHVPKQBVXKQCOK-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and amine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a nitrile group can be cyclized in the presence of a base to form the oxazole ring. Subsequent functionalization steps introduce the methoxymethyl and amine groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.

    Substitution: The methoxymethyl and amine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced heterocyclic compounds.

Scientific Research Applications

3-(Methoxymethyl)-1,2-oxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethyl)-1,2-oxazole: Lacks the amine group but shares the oxazole ring and methoxymethyl group.

    1,2-Oxazol-5-amine: Contains the oxazole ring and amine group but lacks the methoxymethyl group.

Uniqueness

3-(Methoxymethyl)-1,2-oxazol-5-amine is unique due to the presence of both the methoxymethyl and amine groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(methoxymethyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-8-3-4-2-5(6)9-7-4/h2H,3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVPKQBVXKQCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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